

Essential Safety and Handling of D-Glucose-1-13C for Researchers

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Compound of Interest

Compound Name: **D-Glucose-1-13C**

Cat. No.: **B118783**

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For Immediate Implementation: Operational and Disposal Protocols

This guide provides essential safety, handling, and disposal information for **D-Glucose-1-13C**, a non-radioactive, stable isotope-labeled sugar utilized in metabolic research. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of experimental outcomes. This document is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) and Immediate Safety

D-Glucose-1-13C is classified as a non-hazardous substance. However, standard laboratory safety protocols should always be followed. The recommended personal protective equipment is outlined below.

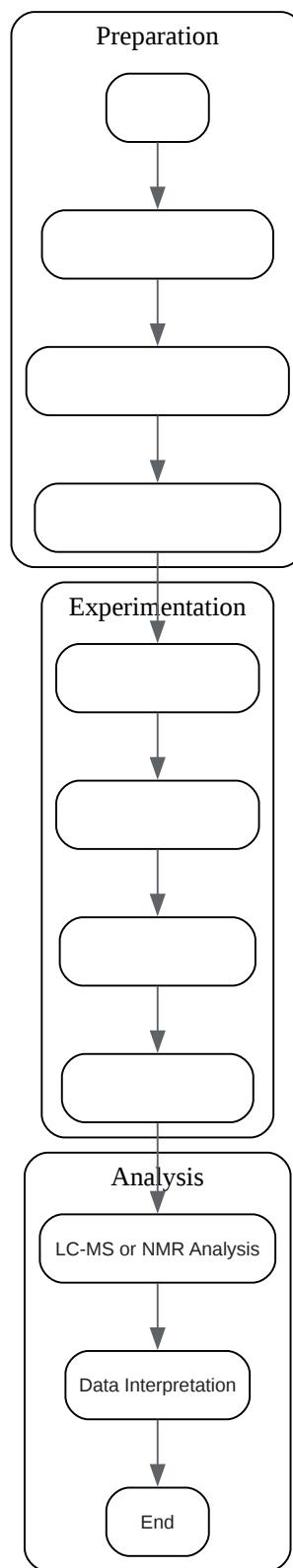
PPE Category	Item	Specification
Eye Protection	Safety Goggles	Must be worn with side-shields.
Hand Protection	Protective Gloves	Standard laboratory gloves (e.g., nitrile).
Body Protection	Lab Coat	To protect clothing and skin.

In the event of a spill, it should be cleaned up immediately using dry methods to avoid generating dust. The collected material should be placed in a sealed and labeled container for disposal.^[1] Work in a well-ventilated area to prevent the inhalation of any dust particles.^{[1][2]}

Operational Plan: Step-by-Step Handling

Proper handling of **D-Glucose-1-13C** is crucial for experimental success and safety. The following is a generalized workflow for its use in cell culture-based metabolic tracer studies.

- Preparation: Work in a designated clean area, such as a laminar flow hood, to maintain sterility for cell culture experiments. Ensure all necessary equipment is clean and readily accessible.
- Weighing: Accurately weigh the required amount of **D-Glucose-1-13C** using a calibrated analytical balance. Use appropriate weighing paper or boats to avoid contamination.
- Dissolving: Dissolve the weighed **D-Glucose-1-13C** in the appropriate solvent or culture medium. For cell culture, this is typically a glucose-free basal medium.^[3] For NMR studies, deuterium oxide (D₂O) is often used.^[1]
- Sterilization: If used for cell culture, the prepared medium containing **D-Glucose-1-13C** must be sterile-filtered, typically using a 0.22 µm filter.^[3]
- Application: Introduce the labeled medium to the experimental system (e.g., cell cultures or administration to an in vivo model).
- Incubation: Incubate the cells or animal models for the predetermined time to allow for the uptake and metabolism of the labeled glucose.^{[2][4]}
- Post-Handling: After use, thoroughly clean all equipment. Wash hands with soap and water after handling the compound.^[2]

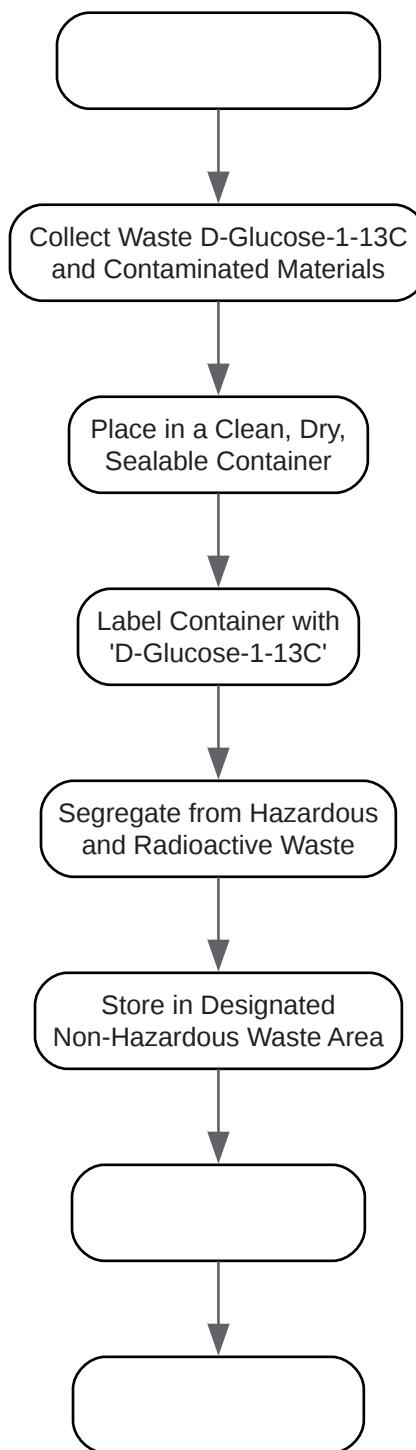
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Experimental workflow for **D-Glucose-1-13C** tracer studies.

Disposal Plan: Step-by-Step Guide

D-Glucose-1-13C is a stable, non-radioactive isotope and does not require special handling as radioactive waste.[\[1\]](#) It should be disposed of as non-hazardous solid chemical waste.

- Containerization and Labeling: Place waste **D-Glucose-1-13C** and any contaminated materials (e.g., weighing paper, gloves) into a clean, dry, and sealable container.[\[1\]](#)[\[2\]](#) Clearly label the container with "**D-Glucose-1-13C**" and any other identifiers required by your institution.[\[1\]](#)
- Waste Segregation: Store the sealed waste container with other non-hazardous solid chemical waste. Keep it separate from incompatible materials and hazardous or radioactive waste streams.[\[1\]](#)
- Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.[\[4\]](#)[\[5\]](#) Do not dispose of **D-Glucose-1-13C** down the drain or in regular trash.[\[5\]](#)



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Disposal workflow for **D-Glucose-1-13C**.

Experimental Protocols

The following are generalized protocols for key experiments using **D-Glucose-1-13C**. These should be adapted based on the specific cell line, in vivo model, and instrumentation.

In Vitro Cell Culture Labeling for LC-MS Analysis

This protocol outlines the steps for labeling adherent mammalian cells to trace the metabolic fate of **D-Glucose-1-13C**.

Materials:

- **D-Glucose-1-13C**
- Glucose-free cell culture medium (e.g., DMEM)
- Dialyzed fetal bovine serum (FBS)
- Phosphate-buffered saline (PBS)
- Ice-cold 80% methanol (LC-MS grade)
- Cell scrapers

Procedure:

- Cell Seeding: Seed cells in 6-well plates to achieve approximately 80% confluence at the time of harvest.[\[2\]](#)
- Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of **D-Glucose-1-13C** and dialyzed FBS.[\[2\]](#)
- Labeling:
 - Aspirate the standard growth medium from the cells.
 - Wash the cells once with pre-warmed PBS.
 - Add the pre-warmed labeling medium to the cells.[\[2\]](#)
 - Incubate for the desired time course to allow for isotopic labeling.[\[2\]](#)

- Metabolism Quenching and Metabolite Extraction:
 - Place the culture plates on ice.
 - Aspirate the labeling medium.
 - Immediately wash the cells with ice-cold PBS.[2]
 - Add 1 mL of pre-chilled 80% methanol to each well and scrape the cells.[2][3]
 - Transfer the cell lysate to a pre-chilled tube.
- Sample Processing:
 - Vortex the tubes and incubate at -20°C for 1 hour to precipitate proteins.[2]
 - Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[2]
 - Transfer the supernatant containing polar metabolites to a new tube.
 - Dry the extracts using a vacuum concentrator.[2]
 - Store dried extracts at -80°C until LC-MS analysis.[2]

NMR Spectroscopy Sample Preparation and Analysis

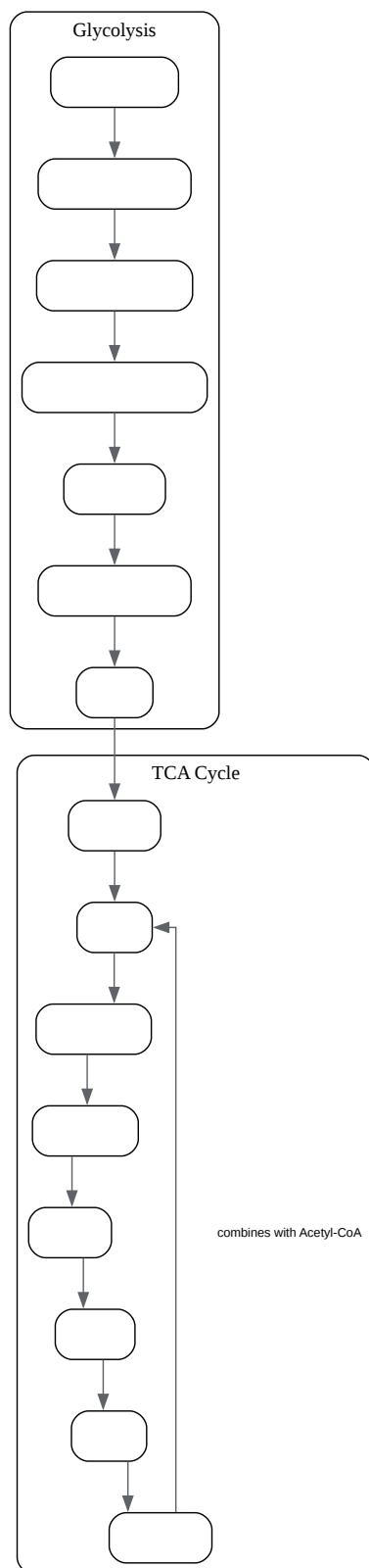
This protocol provides a general method for preparing samples for NMR analysis to observe the incorporation of the ¹³C label.

Materials:

- **D-Glucose-1-¹³C** labeled sample (e.g., cell extract or purified metabolite)
- Deuterium oxide (D₂O)
- 5 mm NMR tubes

Procedure:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the lyophilized sample (e.g., dried cell extract).[1]
 - Dissolve the sample in 0.5-0.6 mL of high-purity D₂O.[1]
 - Transfer the solution to a 5 mm NMR tube.[1]
- 1D ¹³C NMR Acquisition:
 - Use a standard single-pulse experiment with proton decoupling.[1]
 - Set the spectral width to approximately 200-250 ppm, centered around 100 ppm.[1]
 - The number of scans will depend on the sample concentration, typically ranging from 128 to 1024.[1]
- 2D ¹H-¹³C HSQC Acquisition:
 - This experiment identifies carbons with attached protons.
 - Use an edited HSQC pulse program.
 - Set the spectral widths to cover the expected proton (~6-8 ppm) and carbon (~80-100 ppm for glucose) regions.[1]
 - The number of scans per increment is typically 4 to 16.[1]



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Tracing **D-Glucose-1-13C** through central carbon metabolism.

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